Bromination Yield: CH₂Cl₂ vs. Diethyl Ether – 43% Relative Improvement in Synthetic Efficiency
The synthesis of 3-bromo-2-phenylthieno[3,2-b]pyridine via electrophilic bromination of 2-phenylthieno[3,2-b]pyridine is highly solvent-dependent. When Br₂ is used in CH₂Cl₂ at 0 °C, the isolated yield reaches 60%, compared to only 42% in diethyl ether under otherwise identical conditions [1]. This represents a 43% relative improvement in synthetic yield (60% vs. 42%), directly impacting the cost-efficiency and scalability of downstream chemistry. The yield advantage is attributed to the higher solubility of the brominating agent and improved temperature control in CH₂Cl₂ [1].
| Evidence Dimension | Isolated yield of 3-bromo-2-phenylthieno[3,2-b]pyridine from bromination of 2-phenylthieno[3,2-b]pyridine |
|---|---|
| Target Compound Data | 60% yield (Br₂, CH₂Cl₂, 0 °C) |
| Comparator Or Baseline | 42% yield (Br₂, diethyl ether, 0 °C) |
| Quantified Difference | 18 percentage points absolute; 43% relative improvement |
| Conditions | Electrophilic bromination using Br₂ at 0 °C; solvent comparison: CH₂Cl₂ vs. diethyl ether [1] |
Why This Matters
A 60% vs. 42% isolated yield translates to approximately 1.43-fold more product per reaction batch, reducing the cost per gram for procurement of this intermediate and improving the economic viability of library synthesis programs.
- [1] Comoy, C.; Banaszak, E.; Fort, Y. New efficient access to thieno[3,2-b]pyridine derivatives via regioselective lithiation of 3-methylthiopyridine. Tetrahedron 2006, 62 (25), 6036–6042. DOI: 10.1016/j.tet.2006.04.008 View Source
